

Application Note: ^1H NMR Analysis of 2-(3-methoxyphenethyl)phenol

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Compound of Interest

Compound Name: 2-[2-(3-Methoxyphenyl)ethyl]phenol

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Abstract

This document provides a detailed protocol for the structural elucidation of 2-(3-methoxyphenethyl)phenol using proton nuclear magnetic resonance (^1H NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a predicted ^1H NMR data set based on established chemical shift principles and data from analogous structures. A comprehensive experimental workflow is outlined, from sample preparation to data acquisition and processing, to guide researchers in obtaining and interpreting the ^1H NMR spectrum of 2-(3-methoxyphenethyl)phenol.

Introduction

2-(3-methoxyphenethyl)phenol is a phenolic compound with a chemical structure that features two aromatic rings linked by an ethyl bridge, and hydroxyl and methoxy functional groups.^{[1][2]} The precise characterization of its molecular structure is crucial for its application in various fields, including drug development and materials science. ^1H NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. This application note serves as a practical guide for the ^1H NMR analysis of this compound.

Predicted ^1H NMR Data

While experimental ^1H NMR data for 2-(3-methoxyphenethyl)phenol is not readily available in the public domain, a predicted spectrum can be estimated based on the analysis of similar compounds and known chemical shift ranges for various proton environments.^{[3][4][5]} The predicted data is summarized in Table 1.

Table 1: Predicted ^1H NMR Data for 2-(3-methoxyphenethyl)phenol

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20 - 6.70	Multiplet	7H	Ar-H
~6.80	Singlet	1H	OH
~3.80	Singlet	3H	OCH_3
~2.90	Triplet	2H	Ar- CH_2 - CH_2 -Ar
~2.80	Triplet	2H	Ar- CH_2 - CH_2 -Ar

Note: These are predicted values and should be confirmed by experimental data. The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.

Experimental Protocol

The following is a generalized protocol for acquiring a high-quality ^1H NMR spectrum of 2-(3-methoxyphenethyl)phenol.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity 2-(3-methoxyphenethyl)phenol.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.^{[3][6]}

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[3]
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Set the appropriate acquisition parameters, including:
 - Spectrometer Frequency: A higher frequency (e.g., 400 MHz or greater) will provide better signal dispersion.
 - Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
 - Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
 - Pulse Width: Use a calibrated 90° pulse.
 - Acquisition Time: Typically 2-4 seconds.

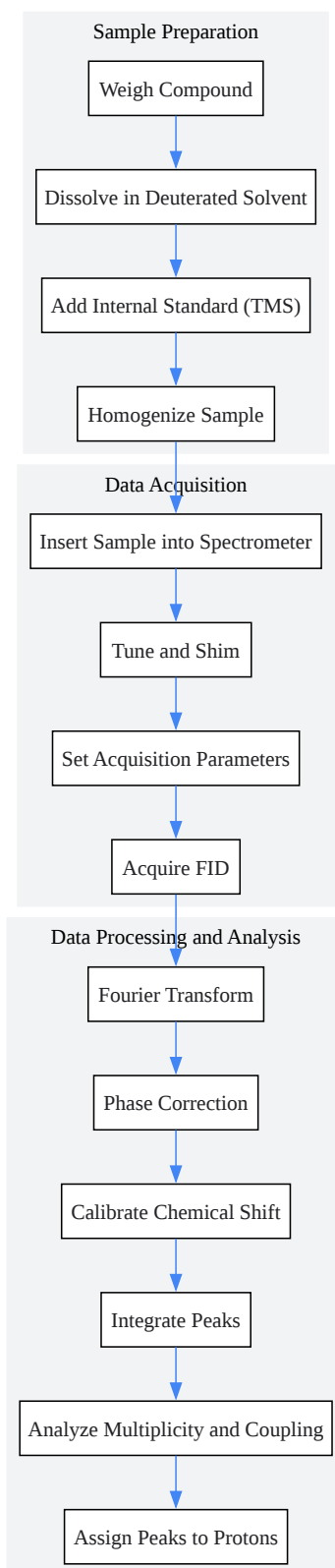
3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the ^1H NMR analysis process.



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